N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide
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Overview
Description
N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid with appropriate amines and thiol-containing compounds under controlled conditions. The reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) in the presence of a base like NMM (N-methylmorpholine) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors has been explored to enhance reaction efficiency and yield . The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the formamido and methanethioyl groups, leading to the formation of amine and thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the formamido group can produce primary amines .
Scientific Research Applications
N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has been studied for its anticancer properties.
N-[(furan-2-yl)methyl]formamide: Another furan-containing compound with potential biological activities.
Uniqueness
N-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a pyridine ring, and multiple functional groups.
Properties
Molecular Formula |
C12H10N4O3S |
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Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-[(pyridine-4-carbonylamino)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N4O3S/c17-10(8-3-5-13-6-4-8)15-16-12(20)14-11(18)9-2-1-7-19-9/h1-7H,(H,15,17)(H2,14,16,18,20) |
InChI Key |
VNUGUQVUJXYXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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